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Compound of Interest

Compound Name: CI-1020

Cat. No.: B026640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of

Tanespimycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), in combination

with other targeted therapies for cancer treatment. Detailed protocols for key experimental

assays are included to facilitate further research and development.

Introduction
Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a derivative of the

natural product geldanamycin that binds to the N-terminal ATP-binding pocket of HSP90,

inhibiting its chaperone function. HSP90 is crucial for the stability and function of numerous

client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and

resistance to therapy. By inhibiting HSP90, Tanespimycin leads to the proteasomal degradation

of these client proteins, making it an attractive agent for cancer therapy, particularly in

combination with other treatments.

Combination Therapy Rationale
Combining Tanespimycin with other anticancer agents can offer synergistic effects and

overcome drug resistance. This strategy is based on the principle of targeting multiple critical

pathways simultaneously. Notable combination strategies that have been clinically investigated

include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b026640?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With Trastuzumab: In HER2-positive breast cancer, the HER2 receptor tyrosine kinase is a

key driver of tumorigenesis and a client protein of HSP90. Tanespimycin enhances the

degradation of HER2, thereby sensitizing cancer cells to the effects of the HER2-targeting

antibody, Trastuzumab.

With Bortezomib: In multiple myeloma, the proteasome inhibitor Bortezomib induces a stress

response that can be augmented by the simultaneous inhibition of HSP90 with

Tanespimycin, leading to enhanced apoptosis of malignant plasma cells.

Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating

Tanespimycin in combination with Trastuzumab and Bortezomib.

Table 1: Tanespimycin in Combination with Trastuzumab
for HER2-Positive Metastatic Breast Cancer
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CR: Complete Response, PR: Partial Response, MR: Minor Response, SD: Stable Disease,

LFTs: Liver Function Tests

Table 2: Tanespimycin in Combination with Bortezomib
for Relapsed/Refractory Multiple Myeloma
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MR: Minimal Response, AST: Aspartate Aminotransferase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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